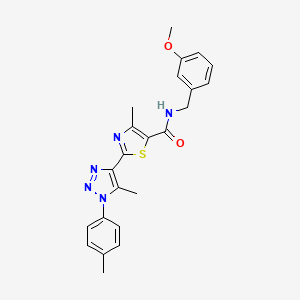
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide” is a chemical compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms and one oxygen and one nitrogen atom . The compound also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the isoxazole ring, the fluorophenyl group, and the dimethoxybenzamide group . The presence of these functional groups would likely confer specific physical and chemical properties to the compound.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For example, the isoxazole ring might undergo reactions at the carbon-carbon double bond or at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom might increase the compound’s stability and lipophilicity .Wirkmechanismus
The exact mechanism of action of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide is not fully understood, but it is believed to act on several neurotransmitter systems in the brain. It has been shown to increase the levels of dopamine and serotonin in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. This compound has also been found to modulate the activity of NMDA receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal studies. It has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, this compound has been found to reduce anxiety and depression-like behaviors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide is its specificity for certain neurotransmitter systems in the brain. This makes it a useful tool for investigating the role of these systems in various neurological disorders. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments. In addition, this compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to investigate its safety and efficacy in humans. Another area of interest is its potential use in the treatment of anxiety and depression. Future studies should focus on its mechanism of action and its effects on different neurotransmitter systems in the brain. Finally, this compound may have potential applications in other areas of neuroscience research, such as the study of learning and memory processes.
Synthesemethoden
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide is a synthetic compound that can be prepared using various methods. The most common method involves the reaction between 3,4-dimethoxybenzaldehyde and 5-(4-fluorophenyl)isoxazole-3-carboxylic acid, followed by reduction with sodium borohydride and subsequent acetylation. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic effects on various neurological disorders. It has been found to have neuroprotective, anti-inflammatory, and anti-oxidant properties, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have anxiolytic and antidepressant effects, and it has been studied for its potential use in the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-24-16-8-5-13(9-18(16)25-2)19(23)21-11-15-10-17(26-22-15)12-3-6-14(20)7-4-12/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQGFIZZJJLSCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(Oxan-3-yl)-N-[(3-propan-2-yloxyphenyl)methyl]prop-2-enamide](/img/structure/B2847855.png)

![N-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2847859.png)

![N-benzyl-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2847862.png)

![6-(5-Bromo-2-chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2847867.png)
![5-[(Benzyloxy)methyl]-1,3-thiazole](/img/structure/B2847868.png)
![1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2847870.png)


